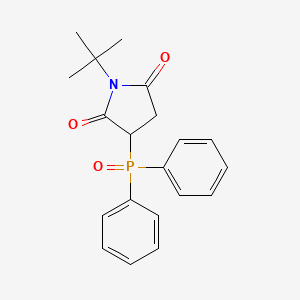![molecular formula C23H23N B14190601 2,4,6-Trimethyl-N-[4-(2-phenylethenyl)phenyl]aniline CAS No. 916323-55-2](/img/structure/B14190601.png)
2,4,6-Trimethyl-N-[4-(2-phenylethenyl)phenyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Trimethyl-N-[4-(2-phenylethenyl)phenyl]aniline is an organic compound with the molecular formula C23H23N. It is known for its unique structure, which includes a trimethyl-substituted aniline core and a phenylethenyl group attached to the nitrogen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trimethyl-N-[4-(2-phenylethenyl)phenyl]aniline typically involves the reaction of 2,4,6-trimethylaniline with 4-(2-phenylethenyl)benzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2,4,6-Trimethyl-N-[4-(2-phenylethenyl)phenyl]aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines .
Applications De Recherche Scientifique
2,4,6-Trimethyl-N-[4-(2-phenylethenyl)phenyl]aniline has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other materials
Mécanisme D'action
The mechanism of action of 2,4,6-Trimethyl-N-[4-(2-phenylethenyl)phenyl]aniline involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating various chemical reactions. Its unique structure allows it to participate in complex formation with metals and other molecules, influencing its reactivity and applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4,6-Trimethyl-N-phenylaniline
- 2,4,6-Trimethylaniline
- Ethyl phenyl(2,4,6-trimethylbenzoyl)phosphinate
Uniqueness
Compared to similar compounds, 2,4,6-Trimethyl-N-[4-(2-phenylethenyl)phenyl]aniline stands out due to its phenylethenyl group, which imparts unique electronic and steric properties. This makes it particularly useful in specific synthetic applications and research studies .
Propriétés
Numéro CAS |
916323-55-2 |
|---|---|
Formule moléculaire |
C23H23N |
Poids moléculaire |
313.4 g/mol |
Nom IUPAC |
2,4,6-trimethyl-N-[4-(2-phenylethenyl)phenyl]aniline |
InChI |
InChI=1S/C23H23N/c1-17-15-18(2)23(19(3)16-17)24-22-13-11-21(12-14-22)10-9-20-7-5-4-6-8-20/h4-16,24H,1-3H3 |
Clé InChI |
YLNGPZRDPHYHFI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C)NC2=CC=C(C=C2)C=CC3=CC=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2-Methylpropyl)sulfanyl]-2-nitrobenzene](/img/structure/B14190530.png)
![1-[4-(3-Azidopropoxy)-3-methoxyphenyl]ethan-1-one](/img/structure/B14190534.png)
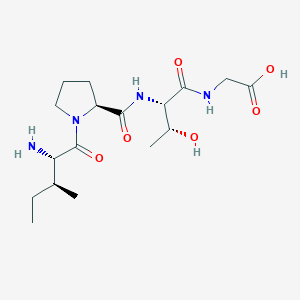
![(4R)-4-{2-[4-(Benzyloxy)phenyl]ethyl}-4-methyl-1,3-oxazolidin-2-one](/img/structure/B14190542.png)
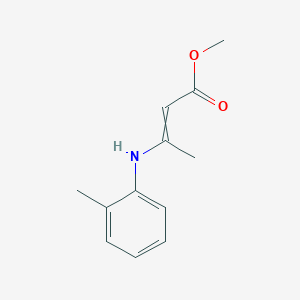

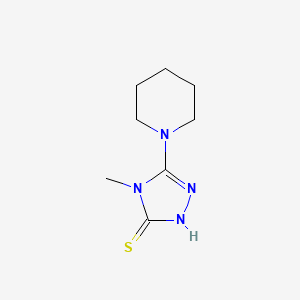
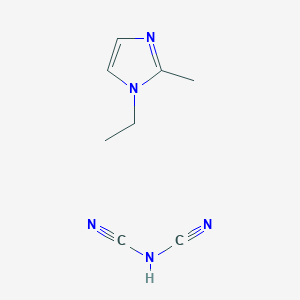
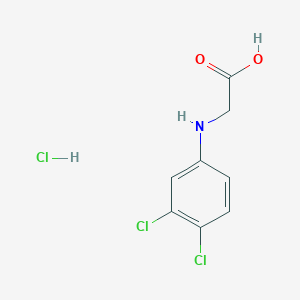
![1-[(2S,3S,4S)-1,4-dimethyl-3-phenylazetidin-2-yl]pentan-1-one](/img/structure/B14190589.png)
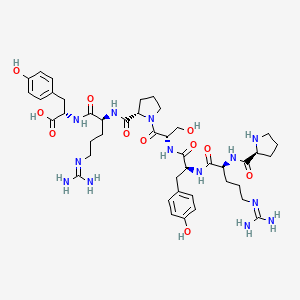
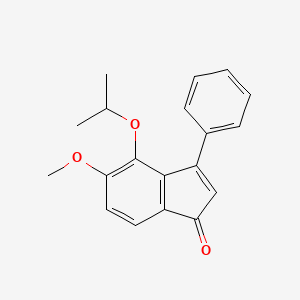
![3-{1-[(Prop-2-en-1-yl)amino]ethylidene}oxolan-2-one](/img/structure/B14190611.png)
